Tetrabutylammonium hydrogen sulfide

Beschreibung

The exact mass of the compound Tetrabutylammonium hydrogen sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutylammonium hydrogen sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium hydrogen sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

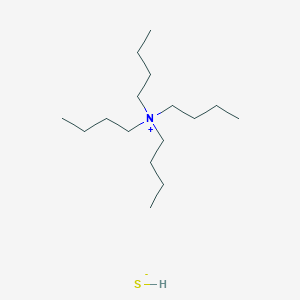

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sulfanide;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCMHXBGWPOTF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[SH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-21-7 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium hydrogen sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium Hydrogen Sulfide: A Technical Guide for Researchers

An in-depth guide to the chemical properties, synthesis, and applications of tetrabutylammonium hydrogen sulfide ([NBu₄]SH), a versatile and soluble source of the hydrosulfide anion for research and drug development.

Introduction

Tetrabutylammonium hydrogen sulfide, with the chemical formula (C₄H₉)₄NSH, is a quaternary ammonium salt that serves as a readily available and soluble source of the hydrosulfide ion (HS⁻) in organic solvents.[1] This property makes it an invaluable reagent in the fields of chemical synthesis and biology, particularly in the study of hydrogen sulfide (H₂S) signaling pathways and the development of novel therapeutics. H₂S is now recognized as a critical endogenous gasotransmitter, playing a key role in a multitude of physiological and pathological processes.[2] The use of [NBu₄]SH allows for the controlled introduction of the biologically active HS⁻ ion into non-aqueous environments, facilitating mechanistic studies that are not feasible with inorganic sulfide salts.[1][3] This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tetrabutylammonium hydrogen sulfide is a light yellow, hygroscopic crystalline powder that is soluble in water and various organic solvents.[1] Its solubility in organic media is a key advantage, enabling its use in a wide range of reaction conditions.

Table 1: Physical and Chemical Properties of Tetrabutylammonium Hydrogen Sulfide

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₇NS | [4] |

| Molecular Weight | 275.5 g/mol | [4] |

| Appearance | Light yellow, hygroscopic crystalline powder | [1] |

| Solubility | Soluble in water and organic solvents like acetonitrile | [1][3] |

| Stability | Considered stable, but hygroscopic. Should be handled in an inert atmosphere. | [1] |

Table 2: Spectroscopic Data for Tetrabutylammonium Hydrogen Sulfide

| Technique | Key Peaks/Shifts (in CD₃CN) |

| ¹H NMR | δ 3.1 (m, 8H, N-CH₂), 1.6 (m, 8H, N-CH₂-CH₂), 1.35 (m, 8H, N-CH₂-CH₂-CH₂), 0.95 (t, 12H, N-CH₂-CH₂-CH₂-CH₃) |

| ¹³C NMR | δ 58.8, 24.1, 20.0, 13.8 |

| IR (ATR) | 2960, 2873, 1468 cm⁻¹ |

Experimental Protocols

Synthesis of Tetrabutylammonium Hydrogen Sulfide

The following protocol is adapted from the method reported by Hartle, Tonzetich, and Pluth in Dalton Transactions, 2015.[3]

Materials and Equipment:

-

Tetrabutylammonium chloride ([NBu₄]Cl)

-

Anhydrous sodium hydrosulfide (NaSH)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Schlenk flask and line

-

Cannula

-

Magnetic stirrer and stir bar

-

Glovebox or inert atmosphere setup

Procedure:

-

Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All manipulations should be carried out under an inert atmosphere to prevent the oxidation of the hydrosulfide.

-

Reaction Setup: In a Schlenk flask, dissolve tetrabutylammonium chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile. In a separate Schlenk flask, add anhydrous sodium hydrosulfide (1.1 eq).

-

Reaction: Slowly add the dissolved tetrabutylammonium chloride solution to the solid sodium hydrosulfide via cannula transfer with vigorous stirring. The reaction mixture will become a slurry.

-

Stirring: Allow the reaction to stir at room temperature for at least 12 hours to ensure complete salt metathesis.

-

Filtration: After the reaction is complete, the white precipitate of sodium chloride (NaCl) is removed by cannula filtration. The resulting clear, light-yellow solution contains the desired tetrabutylammonium hydrogen sulfide.

-

Isolation: To isolate the product, the volume of the acetonitrile solution is reduced in vacuo. The product is then precipitated by the slow addition of anhydrous diethyl ether.

-

Washing and Drying: The resulting white/light-yellow precipitate is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and then dried in vacuo to yield pure tetrabutylammonium hydrogen sulfide.

Diagram 1: Experimental Workflow for the Synthesis of [NBu₄]SH

Caption: Workflow for the synthesis of tetrabutylammonium hydrogen sulfide.

Chemical Reactivity and Applications

Nucleophilic Reactivity

The primary utility of tetrabutylammonium hydrogen sulfide lies in the nucleophilic character of the hydrosulfide anion. It readily participates in nucleophilic substitution and addition reactions. A common application is the synthesis of thiols from alkyl halides.

Example: Synthesis of Benzyl Mercaptan

[NBu₄]SH reacts with benzyl chloride in acetonitrile to produce benzyl mercaptan and dibenzyl sulfide. This reaction demonstrates the utility of [NBu₄]SH as a soluble sulfide source for synthetic applications.

Diagram 2: Reactivity of [NBu₄]SH with an Electrophile

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Tetrabutylammonium hydrogen sulphide | C16H37NS | CID 11208119 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tetrabutylammonium Hydrogen Sulfide and its Relevance in Drug Development

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of tetrabutylammonium salts of sulfur-containing anions, with a particular focus on their role as a source of hydrogen sulfide (H₂S), a critical signaling molecule.

Executive Summary

Hydrogen sulfide (H₂S) is increasingly recognized as a crucial gasotransmitter involved in a myriad of physiological and pathophysiological processes, making it a molecule of significant interest in drug discovery and development. The delivery of H₂S to biological systems in a controlled manner is a key challenge. Tetrabutylammonium hydrogen sulfide serves as a source of the hydrosulfide anion (HS⁻), the conjugate base of H₂S, which is soluble in organic solvents. This property makes it a valuable tool for in vitro studies aimed at elucidating the mechanisms of H₂S signaling. This guide will clarify the distinction between the commonly available tetrabutylammonium hydrogen sulfate and the more specialized tetrabutylammonium hydrogen sulfide, provide key technical data, and detail its application in the context of H₂S-related research.

Clarification of Compounds: Sulfate vs. Sulfide

It is crucial to distinguish between two similarly named compounds:

-

Tetrabutylammonium hydrogen sulfate ([TBA][HSO₄]) : This is a widely used phase-transfer catalyst and ionic liquid. Its CAS number is 32503-27-8 .[1][2][3][4][5]

-

Tetrabutylammonium hydrogen sulfide ([TBA][SH]) : This compound is a source of the hydrogen sulfide anion (HS⁻) and is particularly relevant for research into H₂S biology. While a specific CAS number is not readily found in major databases, its preparation and use in research have been described.[6] It is a hygroscopic solid that requires careful handling, preferably in an inert atmosphere.[6]

This guide will focus on the applications related to hydrogen sulfide, for which tetrabutylammonium hydrogen sulfide is the relevant reagent. However, given the common confusion, physicochemical data for the more common sulfate salt are provided for reference.

Physicochemical Data

The following table summarizes the key quantitative data for Tetrabutylammonium Hydrogen Sulfate.

| Property | Value | References |

| CAS Number | 32503-27-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₃₇NO₄S | [2][3] |

| Molecular Weight | 339.53 g/mol | [1][2][3] |

| Melting Point | 168-174 °C | [1][7][8] |

| Appearance | White solid/crystals | [7][8] |

| Solubility | Soluble in water | [3] |

| pH of Aqueous Solution | 1-2 (100 g/L at 20 °C) | [3][8] |

Experimental Protocols

A common method for the synthesis of tetrabutylammonium hydrogen sulfate involves the reaction of tetrabutylammonium chloride with sulfuric acid.[9]

Materials:

-

Tetrabutylammonium chloride

-

Concentrated sulfuric acid

-

Deionized water

-

Ice

Procedure:

-

Dissolve tetrabutylammonium chloride in deionized water in a reaction vessel.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Continue stirring the reaction mixture for a specified period to ensure complete reaction.

-

After the reaction is complete, the product, tetrabutylammonium hydrogen sulfate, can be isolated by filtration.

-

Wash the solid product with ice-cold water to remove any unreacted starting materials or byproducts.

-

Dry the purified product under vacuum.

Safety Precautions: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

This protocol provides a general workflow for assessing the biological effects of an H₂S donor like tetrabutylammonium hydrogen sulfide in a cell culture model.

Materials:

-

Tetrabutylammonium hydrogen sulfide (handled in a glovebox due to its hygroscopic nature)[6]

-

Appropriate cell line and culture medium

-

Phosphate-buffered saline (PBS)

-

Assay reagents to measure the desired cellular response (e.g., cell viability assay, ELISA for cytokine levels, Western blot for protein expression)

Procedure:

-

Cell Seeding: Plate the cells at a predetermined density in multi-well plates and allow them to adhere and grow overnight.

-

Preparation of H₂S Donor Stock Solution: Inside a glovebox, prepare a stock solution of tetrabutylammonium hydrogen sulfide in an appropriate organic solvent.

-

Treatment: Dilute the stock solution of the H₂S donor to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the H₂S donor. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for the desired period to observe the effects of H₂S.

-

Assessment of Cellular Response: Following incubation, perform the relevant assays to measure the biological endpoint of interest. This could include assessing changes in cell viability, inflammation, or the activation of specific signaling pathways.

Signaling Pathways and Mandatory Visualizations

Hydrogen sulfide is a pleiotropic signaling molecule that modulates various cellular processes, including inflammation, oxidative stress, and apoptosis.[10][11] One of the key signaling pathways influenced by H₂S is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response.

References

- 1. 四丁基硫酸氢铵,97 (CH3CH2CH2CH2)4N(HSO4) [sigmaaldrich.com]

- 2. Tetrabutylammonium hydrogen sulfate [webbook.nist.gov]

- 3. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]

- 4. Tetrabutylammonium hydrogensulfate | CAS#:32503-27-8 | Chemsrc [chemsrc.com]

- 5. 32503-27-8 CAS | TETRABUTYL AMMONIUM HYDROGEN SULPHATE | Quaternary Ammonium Compounds | Article No. 06217 [lobachemie.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. Tetra-n-butylammonium hydrogen sulfate for synthesis 32503-27-8 [sigmaaldrich.com]

- 9. gr.bloomtechz.com [gr.bloomtechz.com]

- 10. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hydrogen Sulfide: A Worthwhile Tool in the Design of New Multitarget Drugs [frontiersin.org]

Technical Guide: Physicochemical Properties of Tetrabutylammonium Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular weight and related physicochemical properties of Tetrabutylammonium Hydrogen Sulfide (TBAHS). It includes calculated data, a standard experimental protocol for molecular weight verification, and logical diagrams to illustrate the compound's structure and analytical workflow.

Core Physicochemical Data

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium salt. Its fundamental properties are derived from its molecular formula, C₁₆H₃₇NS.[1] The molecular weight is a critical parameter for stoichiometric calculations in synthesis, formulation development, and analytical procedures.

The quantitative data pertaining to the molecular weight of tetrabutylammonium hydrogen sulfide are summarized below. The calculation is based on the standard atomic weights of its constituent elements.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₃₇NS | PubChem[1] |

| Molecular Weight ( g/mol ) | 275.5 g/mol | Computed by PubChem[1] |

| Monoisotopic Mass (Da) | 275.26467136 Da | Computed by PubChem[1] |

| CAS Number | 84030-21-7 | PubChem[1] |

Elemental Composition:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 37 | 1.008 | 37.296 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 275.539 |

Structural and Logical Representation

The structure of tetrabutylammonium hydrogen sulfide consists of two ionic components: a tetrabutylammonium cation and a hydrosulfide anion. This relationship is visualized below.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

While the molecular weight is calculated from the molecular formula, its experimental verification is crucial for compound identification and purity assessment. The standard method for this is Mass Spectrometry (MS).

Objective: To experimentally determine the mass-to-charge ratio (m/z) of the tetrabutylammonium cation to confirm the compound's identity.

Instrumentation:

-

Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS)

-

Syringe pump

-

High-purity solvents (e.g., Methanol, Acetonitrile, Water)

-

Calibrant solution (e.g., Sodium Formate)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of tetrabutylammonium hydrogen sulfide at 1 mg/mL in methanol.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water as the solvent.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer in positive ion mode across a mass range of m/z 100-1000 using the standard calibrant solution. Ensure mass accuracy is within 5 ppm.

-

-

Sample Infusion:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.

-

-

Data Acquisition:

-

Acquire data in positive ion mode. The tetrabutylammonium cation [N(C₄H₉)₄]⁺ is expected to be the most prominent ion.

-

Set key ESI source parameters:

-

Capillary Voltage: 3.5 kV

-

Nebulizer Gas (N₂): 1.0 bar

-

Drying Gas (N₂): 4.0 L/min at 180°C

-

-

-

Data Analysis:

-

Process the resulting mass spectrum to identify the peak corresponding to the tetrabutylammonium cation.

-

The theoretical m/z for [C₁₆H₃₆N]⁺ is calculated as 242.2842.

-

Compare the experimentally observed m/z with the theoretical value. The mass error should be within acceptable limits (typically < 5 ppm) to confirm the identity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the mass spectrometry workflow for molecular weight verification.

References

Synthesis of Tetrabutylammonium Hydrogen Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis route for tetrabutylammonium hydrogen sulfide (TBAHS), a crucial reagent for researchers requiring a soluble source of the hydrosulfide anion (HS⁻) in organic media. The information presented is collated from peer-reviewed scientific literature to ensure accuracy and reproducibility for applications in drug development and scientific research.

Introduction

Tetrabutylammonium hydrogen sulfide, with the chemical formula (C₄H₉)₄NSH, serves as a convenient and effective source of the hydrosulfide ion in non-aqueous solutions. The bulky tetrabutylammonium cation imparts solubility in a wide range of organic solvents, which is a significant advantage over inorganic hydrosulfides like sodium hydrosulfide (NaSH). This property is particularly valuable for studying the chemical biology of hydrogen sulfide (H₂S), a critical signaling molecule, and for various applications in organic synthesis. However, it is important to note that tetrabutylammonium hydrogen sulfide is very hygroscopic and should be handled with care, preferably in an inert atmosphere, such as in a glovebox, to prevent degradation.[1]

Primary Synthesis Route: Salt Metathesis

The most direct and commonly cited method for preparing analytically pure tetrabutylammonium hydrogen sulfide is through a salt metathesis reaction. This approach involves the reaction of a tetrabutylammonium salt with an inorganic hydrosulfide salt. The reaction is driven by the precipitation of the inorganic byproduct, leaving the desired TBAHS in solution.

A well-documented procedure involves the reaction of tetrabutylammonium chloride ((C₄H₉)₄NCl) with sodium hydrosulfide (NaSH) in an appropriate solvent.

Experimental Protocol

The following protocol is based on the method described by Hartle et al. in Dalton Transactions (2015).[2]

Materials:

-

Tetrabutylammonium chloride ((C₄H₉)₄NCl)

-

Anhydrous sodium hydrosulfide (NaSH)

-

Spectroscopic grade acetonitrile (degassed and dried)

-

An inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

Procedure:

-

Preparation: All manipulations should be performed under an inert atmosphere due to the hygroscopic nature of the product and the toxicity of hydrogen sulfide and its salts.

-

Reaction Setup: In a glovebox, combine equimolar amounts of tetrabutylammonium chloride and anhydrous sodium hydrosulfide in a suitable reaction vessel.

-

Dissolution: Add dry, degassed acetonitrile to the reaction vessel to dissolve the reactants.

-

Reaction: Stir the mixture at room temperature. The reaction proceeds via a salt metathesis, precipitating sodium chloride (NaCl) from the acetonitrile solution.

-

Filtration: After the reaction is complete, filter the mixture to remove the precipitated sodium chloride.

-

Isolation: The filtrate, which is a solution of tetrabutylammonium hydrogen sulfide in acetonitrile, can be used directly for subsequent applications. For isolation of the solid product, the solvent can be removed under vacuum. The resulting solid should be stored under an inert atmosphere.

Safety Note: Hydrogen sulfide and its salts are highly toxic. All procedures should be carried out in a well-ventilated fume hood or a glovebox.[3]

Quantitative Data

| Parameter | Value/Observation | Reference |

| Reactants | Tetrabutylammonium chloride, Anhydrous Sodium Hydrosulfide (NaSH) | [3] |

| Solvent | Acetonitrile (dry, degassed) | [3] |

| Product | Tetrabutylammonium hydrogen sulfide ((C₄H₉)₄NSH) | [2] |

| Byproduct | Sodium Chloride (NaCl) | |

| Purity | Analytically pure | [4] |

| Handling | Requires inert atmosphere (hygroscopic) | [1] |

| Verification | ¹H NMR spectroscopy can be used to confirm the product formation. | [3] |

Experimental Workflow and Logic

The synthesis of tetrabutylammonium hydrogen sulfide via salt metathesis follows a straightforward logical workflow designed to isolate the soluble product from the insoluble byproduct.

Alternative Approaches

While the salt metathesis reaction is the most clearly documented method, other synthesis strategies could potentially be employed. For instance, an ion-exchange resin could be used. A tetrabutylammonium-functionalized resin could be treated with a solution of sodium hydrosulfide. Alternatively, bubbling hydrogen sulfide gas through a solution of tetrabutylammonium hydroxide would also yield the desired product, as shown in the general reaction below:

(C₄H₉)₄NOH + H₂S → (C₄H₉)₄NSH + H₂O

This acid-base neutralization is a common method for preparing tetrabutylammonium salts.[5] However, the salt metathesis approach avoids the direct handling of highly toxic H₂S gas and offers a simpler procedure with readily available solid reagents.

Conclusion

The synthesis of tetrabutylammonium hydrogen sulfide is readily achievable through a salt metathesis reaction between tetrabutylammonium chloride and sodium hydrosulfide in an anhydrous, non-protic solvent like acetonitrile. This method provides a reliable means of producing a soluble and analytically pure source of the hydrosulfide anion for a variety of applications in organic chemistry and chemical biology. Proper handling under inert conditions is critical to prevent degradation of this valuable reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. NBu4SH provides a convenient source of HS(-) soluble in organic solution for H2S and anion-binding research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]

Tetrabutylammonium Hydrogen Sulfide: A Technical Guide to its Solubility and Handling in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium hydrogen sulfide (TBAHS), a quaternary ammonium salt, serves as a soluble and convenient source of hydrosulfide ions (HS⁻) in non-aqueous media. This technical guide provides a comprehensive overview of its solubility characteristics in organic solvents, detailed experimental protocols for its synthesis and solubility determination, and a workflow for its application in organic synthesis. While quantitative solubility data remains scarce in publicly available literature, this guide consolidates the existing knowledge and provides procedural frameworks for researchers to generate such data and effectively utilize TBAHS in their work.

Introduction

The hydrosulfide ion (HS⁻) is a potent nucleophile and a key intermediate in various chemical and biological processes. Its limited solubility in organic solvents has historically hindered its application in non-aqueous reaction systems. Tetrabutylammonium hydrogen sulfide (TBAHS or NBu₄SH) overcomes this limitation by pairing the hydrosulfide anion with a large, lipophilic tetrabutylammonium cation, rendering the salt soluble in a range of organic solvents. This property makes TBAHS a valuable reagent in organic synthesis, materials science, and studies related to hydrogen sulfide signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₇NS | [1] |

| Molecular Weight | 275.54 g/mol | [1] |

| Appearance | Hygroscopic solid | [1] |

| Key Characteristic | Soluble in organic solvents, providing a source of HS⁻ | [1] |

Solubility of Tetrabutylammonium Hydrogen Sulfide

It is recommended that researchers determine the solubility of TBAHS in their specific solvent system of interest using the experimental protocols outlined in Section 4.

Experimental Protocols

Synthesis of Tetrabutylammonium Hydrogen Sulfide

A reported method for the preparation of analytically pure tetrabutylammonium hydrogen sulfide involves the reaction of tetrabutylammonium chloride with anhydrous sodium hydrosulfide (NaSH).[1][2]

Materials and Reagents:

-

Tetrabutylammonium chloride (NBu₄Cl)

-

Anhydrous sodium hydrosulfide (NaSH)

-

Anhydrous acetonitrile (CH₃CN)

-

Standard Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the hydrosulfide ion.

-

In a Schlenk flask, dissolve tetrabutylammonium chloride in anhydrous acetonitrile.

-

In a separate Schlenk flask, prepare a slurry of anhydrous sodium hydrosulfide in anhydrous acetonitrile.

-

Slowly add the NaSH slurry to the NBu₄Cl solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

-

The precipitated sodium chloride (NaCl) is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the tetrabutylammonium hydrogen sulfide product.

-

The resulting solid should be stored under an inert atmosphere due to its hygroscopic nature.[1]

Determination of Solubility (Gravimetric Method)

Given the air-sensitive and hygroscopic nature of TBAHS, solubility determination requires careful handling under an inert atmosphere. The following protocol is a generalized procedure adapted from standard methods for air-sensitive compounds.

Materials and Reagents:

-

Tetrabutylammonium hydrogen sulfide (synthesized as per section 4.1)

-

Organic solvent of interest (anhydrous)

-

Glovebox or Schlenk line

-

Thermostatically controlled shaker or stir plate

-

Analytical balance

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed vials

Procedure:

-

Inside a glovebox, add an excess amount of TBAHS to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the initial mass of the vial with TBAHS.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker or on a stir plate at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the saturated solution) using a syringe fitted with a PTFE filter.

-

Transfer the filtered supernatant to another pre-weighed vial.

-

Record the mass of the vial with the supernatant.

-

Remove the solvent from the supernatant under vacuum or by gentle heating under a stream of inert gas.

-

Once the solvent is completely removed, weigh the vial containing the solid residue (TBAHS).

-

Calculate the solubility based on the mass of the dissolved TBAHS and the mass or volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis and subsequent use of TBAHS in an organic reaction.

Caption: Workflow for the synthesis of TBAHS and its subsequent use as a hydrosulfide source in organic synthesis.

Conclusion

Tetrabutylammonium hydrogen sulfide is a critical reagent for introducing the hydrosulfide ion into organic reaction systems. While a comprehensive quantitative database of its solubility is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its synthesis and solubility determination. The provided workflow visualization further clarifies its practical application. It is anticipated that this guide will serve as a valuable resource for researchers, enabling them to effectively utilize TBAHS and contribute to a more thorough understanding of its properties and applications.

References

Technical Guide: The Hygroscopic Nature of Tetrabutylammonium Hydrogen Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium hydrogen sulfide (TBASH), also known as tetrabutylammonium hydrosulfide (NBu₄SH), is a quaternary ammonium salt that serves as a valuable source of the hydrosulfide anion (HS⁻) in organic solvents. Its utility is significant in the fields of H₂S and anion-binding research, where it can aid in elucidating the chemical mechanisms of hydrogen sulfide signaling. However, a critical physicochemical property that researchers and drug development professionals must consider is its pronounced hygroscopic nature. This technical guide provides an in-depth overview of the hygroscopic characteristics of tetrabutylammonium hydrogen sulfide, including best practices for its handling and storage, and general methodologies for hygroscopicity determination.

It is crucial to distinguish tetrabutylammonium hydrogen sulfide (C₁₆H₃₇NS) from the more commonly referenced tetrabutylammonium hydrogen sulfate (C₁₆H₃₇NO₄S). While both are hygroscopic, this guide focuses specifically on the sulfide compound.

Hygroscopic Nature of Tetrabutylammonium Hydrogen Sulfide

Tetrabutylammonium hydrogen sulfide is consistently described in available literature as a highly hygroscopic substance.[1] Safety data sheets characterize it as a light yellow, hygroscopic crystalline powder that mixes with water.[2] Scholarly articles explicitly state that it is "very hygroscopic" and must be handled with care, typically within a glovebox, to prevent moisture uptake.[1]

The absorption of atmospheric moisture can lead to changes in the physical and chemical properties of the compound, potentially impacting experimental results and the stability of drug formulations. Water absorption can lead to deliquescence, where the solid dissolves in the absorbed water, and may also promote oxidation or other degradation pathways.

Quantitative Hygroscopicity Data

| Relative Humidity (%) | Time (hours) | Water Uptake (% w/w) | Physical Observation |

| 40 | 24 | Data Not Available | Data Not Available |

| 60 | 24 | Data Not Available | Data Not Available |

| 80 | 24 | Data Not Available | Data Not Available |

| 90 | 24 | Data Not Available | Data Not Available |

| Caption: Illustrative table for the presentation of quantitative hygroscopicity data. Note: The data in this table is hypothetical and for illustrative purposes only. |

Experimental Protocols

General Protocol for Determining Hygroscopicity by Gravimetric Sorption Analysis

While a specific protocol for tetrabutylammonium hydrogen sulfide has not been published, a general and widely accepted method for characterizing the hygroscopicity of pharmaceutical solids is Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS).

Objective: To quantify the amount of water vapor absorbed or adsorbed by a substance at various levels of relative humidity (RH) at a constant temperature.

Materials and Equipment:

-

Gravimetric Sorption Analyzer (or a humidity-controlled chamber with a microbalance)

-

Tetrabutylammonium hydrogen sulfide sample

-

Nitrogen gas supply (for drying)

-

Sample pans

Methodology:

-

Sample Preparation: A pre-determined amount of the tetrabutylammonium hydrogen sulfide sample is placed into a sample pan.

-

Drying: The sample is dried within the instrument's chamber by exposure to a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This dry weight serves as the reference point.

-

Sorption Isotherm Generation: The relative humidity in the chamber is increased stepwise (e.g., in 10% RH increments from 10% to 90%). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold). The percentage weight gain is recorded for each RH level.

-

Desorption Isotherm Generation (Optional): Following the sorption phase, the relative humidity is decreased stepwise to generate a desorption isotherm, which can provide information about the nature of the water-solid interaction and any hysteresis.

-

Data Analysis: The equilibrium water uptake (as a percentage of the dry sample weight) is plotted against the relative humidity to generate a sorption isotherm curve. This curve provides a detailed profile of the material's hygroscopic behavior.

Workflow for Handling Highly Hygroscopic and Air-Sensitive Compounds

Due to its very hygroscopic nature, tetrabutylammonium hydrogen sulfide requires handling under an inert atmosphere to prevent degradation and ensure the integrity of the material. The following workflow outlines the standard procedure for handling such compounds using a glovebox.

Caption: Workflow for handling hygroscopic and air-sensitive compounds.

Signaling Pathways

No specific signaling pathways involving the direct action of tetrabutylammonium hydrogen sulfide as a signaling molecule have been identified in the current body of scientific literature. Its primary role is as a laboratory tool to deliver the hydrosulfide anion (HS⁻) for in vitro studies that aim to understand the biological roles of hydrogen sulfide.

Conclusion

The highly hygroscopic nature of tetrabutylammonium hydrogen sulfide is a critical consideration for its use in research and development. While quantitative data on its water uptake is currently lacking, qualitative descriptions necessitate stringent handling procedures to protect the compound from atmospheric moisture. The use of a glovebox and adherence to inert atmosphere techniques are mandatory for maintaining the compound's integrity. The general experimental protocol for gravimetric sorption analysis provided herein serves as a standard methodology for any future quantitative characterization of this and other hygroscopic materials. Researchers should remain mindful of the distinction between the sulfide and sulfate forms of tetrabutylammonium salts to ensure accurate experimental design and interpretation.

References

Tetrabutylammonium Hydrogen Sulfide: A Technical Guide to Safe Handling, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, synthesis, and application of Tetrabutylammonium hydrogen sulfide (TBASH), a key reagent for researchers investigating the biological roles of hydrogen sulfide (H₂S). As an organically soluble source of the hydrosulfide anion (HS⁻), TBASH is an invaluable tool in the study of H₂S-mediated signaling pathways, particularly protein persulfidation, which is implicated in numerous physiological and pathological processes.

Chemical and Physical Properties

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium salt that is notable for its solubility in organic solvents, a feature that distinguishes it from inorganic sulfide salts. It is a light yellow, hygroscopic crystalline powder that readily mixes with water.[1] Due to its hygroscopic nature, it must be handled and stored in an inert and dry atmosphere to prevent degradation.[2]

Table 1: Physical and Chemical Properties of Tetrabutylammonium Hydrogen Sulfide

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₇NS | [3] |

| Molecular Weight | 275.5 g/mol | [3] |

| Appearance | Light yellow, hygroscopic crystalline powder | [1] |

| Solubility | Mixes with water; Soluble in organic solvents | [1][2] |

| Stability | Considered stable under recommended storage conditions.[1] | |

| Decomposition | May liberate hydrogen sulfide upon decomposition or reaction with an acid.[1] |

Safety and Hazard Information

Tetrabutylammonium hydrogen sulfide is classified as a hazardous substance and requires careful handling to avoid exposure.[1] The primary hazards are associated with its properties as a quaternary ammonium compound and as a sulfide salt.

Table 2: Hazard Identification and Classification

| Hazard | Classification | Description | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | Animal experiments suggest ingestion of less than 150g may be fatal.[1] As a general class, oral LD50 values for quaternary ammonium compounds (QACs) in rats are reported between 250-1000 mg/kg.[1] | |

| Skin Corrosion/Irritation | Irritating to skin. | Causes skin irritation.[1][3] Pre-existing dermatitis may be accentuated.[1] | |

| Eye Damage/Irritation | Risk of serious damage to eyes. | Causes serious eye damage/irritation.[1][3] | |

| Aquatic Toxicity | Very toxic to aquatic organisms. | This material and its container must be disposed of as hazardous waste.[1] |

Health Effects and First Aid

-

Ingestion: Harmful if swallowed. Ingestion of sulfide salts can lead to the formation of hydrogen sulfide in the stomach, causing symptoms such as headache, cyanosis, low blood pressure, convulsions, and loss of consciousness.[1] For concentrated solutions, it is recommended to promptly swallow milk or egg whites and avoid inducing vomiting.[1]

-

Inhalation: Inhalation of dust should be avoided. If inhaled, move the individual to fresh air.[1]

-

Skin Contact: Can cause skin inflammation in some individuals.[1] Immediately flush skin with running water and remove contaminated clothing.[1]

-

Eye Contact: Causes severe eye damage.[1] Immediately flush eyes with plenty of water for at least 15 minutes.[1]

Handling and Storage

Due to its hygroscopic and reactive nature, specific precautions must be taken.

-

Handling: All manipulations should be performed under an inert atmosphere, for instance, in a nitrogen-filled glovebox.[2][4] Avoid all personal contact, including the inhalation of dust.[1] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials.[1]

Incompatibilities

Tetrabutylammonium hydrogen sulfide is incompatible with a range of substances. Contact with acids will liberate toxic hydrogen sulfide gas.[1] It is also incompatible with strong oxidizing agents, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides.[1]

Experimental Protocols

Synthesis of Tetrabutylammonium Hydrogen Sulfide

A simple and effective method for the preparation of analytically pure NBu₄SH has been reported, which is crucial for reproducible studies in H₂S and anion-binding research.[2][5] The following protocol is based on the reported synthesis via salt metathesis.

Objective: To synthesize Tetrabutylammonium hydrogen sulfide (NBu₄SH) from Tetrabutylammonium chloride (NBu₄Cl) and Sodium hydrosulfide (NaSH).

Materials:

-

Tetrabutylammonium chloride (NBu₄Cl)

-

Anhydrous Sodium hydrosulfide (NaSH)

-

Spectroscopic grade, dry, and degassed acetonitrile

-

An inert atmosphere glovebox or Schlenk line

-

Standard glassware (Schlenk flask, cannula, filter frit)

Procedure:

-

Preparation: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4] NaSH is a particularly important reagent to handle with care due to its moisture sensitivity and toxicity.[4]

-

Reaction Setup: In the glovebox, add equimolar amounts of NBu₄Cl and anhydrous NaSH to a Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add dry, degassed acetonitrile to the flask to dissolve the reactants.

-

Reaction: Stir the solution at room temperature. The reaction proceeds via a salt metathesis, precipitating sodium chloride (NaCl) from the acetonitrile solution.

-

Filtration: After the reaction is complete (typically monitored by the cessation of NaCl precipitation), filter the mixture through a cannula attached to a filter frit to remove the NaCl precipitate.

-

Isolation: The filtrate contains the desired NBu₄SH in acetonitrile. The solvent can be removed under reduced pressure to yield NBu₄SH as a solid.

-

Purification and Storage: The resulting solid should be washed with a non-polar solvent in which NBu₄SH is insoluble to remove any organic-soluble impurities. The purified NBu₄SH must be stored under a dry, inert atmosphere.

Protein Persulfidation Assay

TBASH is an ideal reagent for studying protein persulfidation in vitro, a key signaling mechanism of H₂S.[2] This protocol outlines a general workflow for treating a purified protein with TBASH and detecting the resulting persulfidation.

Objective: To induce and detect the persulfidation of a target protein using TBASH.

Materials:

-

Purified target protein with accessible cysteine residues

-

Stock solution of TBASH in a suitable organic solvent (e.g., acetonitrile)

-

Reaction buffer (degassed)

-

Quenching and detection reagents (e.g., monobromobimane for fluorescent labeling, or specific antibodies for western blot)

Procedure:

-

Prepare Protein Solution: Prepare a solution of the purified protein in a degassed reaction buffer. All solutions should be prepared with deoxygenated water to minimize oxidation of the sulfide.

-

Prepare TBASH Working Solution: In an inert atmosphere glovebox, prepare a stock solution of TBASH. Immediately before use, dilute the stock solution to the desired working concentration in the reaction buffer.

-

Initiate Reaction: Add the TBASH working solution to the protein solution to initiate the persulfidation reaction. The final concentration of the organic solvent from the TBASH stock should be kept low to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for a specified time at a controlled temperature.

-

Detection of Persulfidation: There are several methods to detect protein persulfides. One common method involves derivatization followed by analysis.

-

Sample Preparation: Remove excess, unreacted TBASH, for example, by desalting columns.

-

Reduction & Alkylation: Reduce the persulfide (-SSH) to a thiol (-SH) and then alkylate the thiol with a labeling reagent like monobromobimane.

-

Analysis: Analyze the labeled protein using techniques such as fluorescence spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.

-

-

Controls: Run parallel experiments without TBASH (negative control) and potentially with a known persulfidated protein (positive control).

Role in Drug Development and Signaling Research

The development of H₂S-releasing drugs is a growing area of pharmaceutical research, with potential applications in cardiovascular and neurodegenerative diseases.[6] TBASH serves as a critical research tool rather than a therapeutic agent itself. It allows for the precise delivery of the active signaling molecule, HS⁻, in controlled experimental systems to elucidate its mechanisms of action.

Hydrogen sulfide is a gasotransmitter that interacts with other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS). It exerts its effects through various mechanisms, including the persulfidation of proteins such as transcription factors and enzymes.[7][8]

For instance, H₂S can induce the persulfidation of NF-κB, which can modulate inflammatory responses, or Keap1, which activates the Nrf2 antioxidant pathway. Understanding these pathways is fundamental to developing drugs that can therapeutically modulate H₂S levels or activity.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrabutylammonium hydrogen sulphide | C16H37NS | CID 11208119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogen sulfide-based therapeutics: exploiting a unique but ubiquitous gasotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Modus Operandi of Hydrogen Sulfide(H2S)-Dependent Protein Persulfidation in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

Tetrabutylammonium Hydrogen Sulfide: An In-Depth Technical Guide to a Lipophilic HS⁻ Source for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (H₂S), the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its therapeutic potential in cardiovascular diseases, inflammation, and neurological disorders is a subject of intense research. However, the inherent challenges of working with a gaseous and reactive molecule necessitate the use of reliable donor compounds. Tetrabutylammonium hydrogen sulfide (TBAS) has emerged as a valuable tool in the H₂S research arsenal, offering a soluble and convenient source of the hydrosulfide anion (HS⁻) in organic media. This technical guide provides a comprehensive overview of TBAS, including its chemical and physical properties, a summary of its stability and HS⁻ release characteristics, detailed experimental protocols for its use, and a depiction of key H₂S signaling pathways.

Chemical and Physical Properties of Tetrabutylammonium Hydrogen Sulfide

Tetrabutylammonium hydrogen sulfide is a quaternary ammonium salt that provides a source of HS⁻ soluble in organic solvents, a key advantage for specific experimental setups where aqueous donors like sodium hydrosulfide (NaHS) are unsuitable.[1][2]

Table 1: Physicochemical Properties of Tetrabutylammonium Hydrogen Sulfide

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₇NS | [3] |

| Molecular Weight | 275.54 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in organic solvents | [1][2] |

| Hygroscopicity | Hygroscopic | [1] |

| Melting Point | 169 - 171 °C | [5] |

Stability and HS⁻ Release Kinetics

The utility of an H₂S donor is largely determined by its stability and the kinetics of H₂S release. While TBAS is considered a stable compound, it is hygroscopic and should be handled in a controlled environment, such as a glovebox, to prevent degradation.[1] It is incompatible with strong oxidizing agents.[6]

Quantitative data on the specific release kinetics of H₂S from TBAS under physiological conditions are not extensively available in the current literature. The rate of H₂S release from organic donors can be influenced by factors such as the solvent, pH, and the presence of activating molecules (e.g., thiols).[7][8] For comparison, the well-characterized slow-release H₂S donor GYY4137 exhibits a half-life of several hours to days, depending on the conditions.[9] The development of detailed kinetic profiles for TBAS presents an area for future research.

Table 2: Comparative H₂S Release Characteristics of Common H₂S Donors

| Donor | Release Trigger | Release Rate | Half-life | Key Characteristics |

| Sodium Hydrosulfide (NaHS) | Hydrolysis | Rapid/Burst | Seconds to minutes | Water-soluble, provides a rapid bolus of H₂S.[10] |

| GYY4137 | Hydrolysis | Slow | Hours to days | Water-soluble, provides a slow and sustained release of H₂S.[9][11] |

| Tetrabutylammonium Hydrogen Sulfide (TBAS) | Solvation/Reaction | Data not readily available | Data not readily available | Soluble in organic solvents, provides a source of HS⁻ for non-aqueous systems.[1][2] |

Experimental Protocols

The following protocols provide a general framework for the use of TBAS as an HS⁻ source in a research setting. It is critical to note that optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.

Preparation of a Tetrabutylammonium Hydrogen Sulfide Stock Solution

Objective: To prepare a concentrated stock solution of TBAS for use in cell culture or other in vitro assays. Due to the hygroscopic nature of TBAS, it should be handled in a dry, inert atmosphere (e.g., a glovebox).

Materials:

-

Tetrabutylammonium hydrogen sulfide (TBAS) solid

-

Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated balance

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

In a glovebox, weigh the desired amount of TBAS solid using a calibrated balance.

-

Transfer the solid to a sterile amber vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex briefly until the solid is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solution should be protected from light and moisture.

General Protocol for In Vitro H₂S Delivery to Cultured Cells

Objective: To expose cultured cells to HS⁻ generated from TBAS to study its biological effects.

Materials:

-

Cultured cells in appropriate multi-well plates

-

Complete cell culture medium

-

TBAS stock solution (e.g., 100 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in a multi-well plate.

-

Prepare fresh dilutions of the TBAS stock solution in complete cell culture medium to achieve the final desired working concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for the specific cell type and endpoint being measured. Typical working concentrations for H₂S donors range from 10 µM to 1 mM, but this must be optimized.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentration of TBAS to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest TBAS concentration).

-

Incubate the cells for the desired period. The incubation time will depend on the specific biological question and should be optimized.

-

Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).

Measurement of H₂S Release in a Cell-Free System

Objective: To quantify the amount of H₂S released from TBAS in an aqueous buffer, simulating physiological conditions. The methylene blue assay is a common method for H₂S detection.[12][13]

Materials:

-

TBAS stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Zinc acetate solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution

-

Ferric chloride (FeCl₃) solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing PBS in a sealed vial.

-

Add a known concentration of TBAS to initiate the H₂S release.

-

At various time points, take an aliquot of the reaction mixture and add it to a zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).

-

To the ZnS solution, add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.

-

Allow the color to develop (approximately 20-30 minutes).

-

Measure the absorbance of the resulting methylene blue solution at 670 nm using a spectrophotometer.

-

Calculate the concentration of H₂S based on a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS).

H₂S Signaling Pathways

H₂S exerts its diverse biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved in cardiovascular regulation, inflammation, and neurotransmission.

Caption: H₂S-mediated cardiovascular signaling leading to vasodilation.

Caption: Anti-inflammatory signaling pathways modulated by H₂S.

Caption: H₂S modulation of synaptic plasticity and neurotransmission.

Conclusion and Future Directions

Tetrabutylammonium hydrogen sulfide is a valuable research tool, providing a source of HS⁻ that is soluble in organic solvents, thereby enabling studies in non-aqueous environments and facilitating the investigation of H₂S signaling in diverse experimental systems. While its fundamental properties are established, there is a clear need for further research to quantify its H₂S release kinetics under various physiological conditions. The development of standardized protocols for its use and a deeper understanding of its stability profile will further enhance its utility for the scientific community. As research into the therapeutic potential of H₂S continues to expand, the precise and controlled delivery of this gasotransmitter will be paramount. Lipophilic donors like TBAS will undoubtedly play a crucial role in advancing our understanding of H₂S biology and in the development of novel H₂S-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. CAS 32503-27-8: Tetrabutylammonium hydrogen sulfate [cymitquimica.com]

- 4. 32503-27-8 CAS | TETRABUTYL AMMONIUM HYDROGEN SULPHATE | Quaternary Ammonium Compounds | Article No. 06217 [lobachemie.com]

- 5. Tetrabutylammonium hydrogensulfate 97 32503-27-8 [sigmaaldrich.com]

- 6. static6.arrow.com [static6.arrow.com]

- 7. mdpi.com [mdpi.com]

- 8. Cysteine Activated Hydrogen Sulfide (H2S) Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. International Union of Basic and Clinical Pharmacology. CII: Pharmacological Modulation of H2S Levels: H2S Donors and H2S Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Situ Generation of Hydrogen Sulfide from Tetrabutylammonium Hydrogen Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a myriad of physiological and pathological processes. Its therapeutic potential has led to the development of various H₂S donor molecules. Among these, Tetrabutylammonium hydrogen sulfide (TBAS), with the chemical formula NBu₄SH, presents a unique profile as a source of the hydrosulfide anion (HS⁻), particularly in organic solvents. This technical guide provides an in-depth overview of the synthesis, handling, and application of TBAS for the in situ generation of H₂S for research and drug development purposes. It includes detailed experimental protocols, a framework for quantitative analysis, and a discussion of the key signaling pathways that can be investigated using this H₂S source.

Synthesis and Handling of Tetrabutylammonium Hydrogen Sulfide (NBu₄SH)

The utility of TBAS as a research tool is predicated on its purity and proper handling, given its hygroscopic nature and the reactivity of the hydrosulfide anion.

Synthesis Protocol

A reliable method for the preparation of analytically pure NBu₄SH has been reported, which is crucial for obtaining reproducible experimental results.[1]

Materials:

-

Tetrabutylammonium chloride (NBu₄Cl)

-

Anhydrous sodium hydrosulfide (NaSH)

-

Anhydrous acetonitrile (MeCN)

-

Anhydrous diethyl ether (Et₂O)

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware (Schlenk flasks, cannula, filter frit)

Procedure:

-

All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Dissolve NBu₄Cl in anhydrous acetonitrile.

-

In a separate flask, suspend anhydrous NaSH in anhydrous acetonitrile.

-

Slowly add the NBu₄Cl solution to the NaSH suspension via cannula transfer with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours. A precipitate of NaCl will form.

-

Filter the reaction mixture through a medium porosity filter frit to remove the NaCl precipitate.

-

Remove the acetonitrile from the filtrate under reduced pressure to yield a solid residue.

-

Wash the solid residue with anhydrous diethyl ether to remove any unreacted starting materials and other soluble impurities.

-

Dry the resulting white solid under high vacuum to afford pure NBu₄SH.

Characterization: The purity of the synthesized NBu₄SH should be confirmed by spectroscopic methods such as ¹H NMR and infrared (IR) spectroscopy.

Safe Handling and Storage

Tetrabutylammonium hydrogen sulfide is hygroscopic and should be handled with care in an inert atmosphere, such as in a glovebox.[2] Frequent impurities found in sulfide sources include water, elemental sulfur, polysulfides, and other oxidation products like sulfite and thiosulfate.[2]

-

Storage: Store NBu₄SH in a tightly sealed container under an inert atmosphere in a cool, dry place. A desiccator or a glovebox is recommended for long-term storage.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of any dust or vapors. All transfers and manipulations of the solid material should be conducted under an inert atmosphere to prevent absorption of moisture and oxidation.

In Situ Generation of H₂S from NBu₄SH

TBAS serves as a soluble source of the hydrosulfide anion (HS⁻) in organic solvents.[1][3] The in situ generation of H₂S gas from TBAS in solution is primarily achieved through protonation of the HS⁻ anion.

Chemical Principle:

The hydrosulfide anion (HS⁻) is the conjugate base of hydrogen sulfide (H₂S). In the presence of a proton source (H⁺), HS⁻ will be protonated to form H₂S, which can then be released as a gas.

HS⁻ + H⁺ ⇌ H₂S

The equilibrium of this reaction is dependent on the pKa of H₂S (around 7.0 in aqueous solution) and the pH of the medium. In organic solvents, the availability of protons will dictate the extent of H₂S generation.

Experimental Workflow for H₂S Generation and Detection

The following diagram illustrates a general workflow for the controlled generation of H₂S from TBAS and its subsequent detection.

References

- 1. NBu4SH provides a convenient source of HS(-) soluble in organic solution for H2S and anion-binding research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Reactivity of Tetrabutylammonium Hydrogen Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium hydrogen sulfide (Bu₄NSH), a quaternary ammonium salt of the hydrosulfide anion, serves as a soluble and reactive source of 'SH⁻' in organic solvents. Its application in organic synthesis and materials science is growing, particularly as a nucleophilic sulfur source for carbon-sulfur bond formation and as a precursor for the synthesis of metal sulfides. This guide provides a comprehensive overview of the reactivity of tetrabutylammonium hydrogen sulfide, including key reactions, experimental protocols, and quantitative data.

Core Chemical Properties and Handling

Tetrabutylammonium hydrogen sulfide is a hygroscopic, light yellow crystalline powder that is soluble in a range of organic solvents, a property conferred by the bulky tetrabutylammonium cation.[][2] This solubility distinguishes it from inorganic sulfide salts like NaSH, enabling homogeneous reaction conditions in non-aqueous media.[3]

Handling and Storage: Due to its hygroscopic nature, Bu₄NSH should be handled and stored in an inert, dry atmosphere, such as in a glovebox.[2] It is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. Reactions with these materials can generate heat and, in some cases, hydrogen gas. It may also liberate hydrogen sulfide gas upon reaction with an acid or upon decomposition. Avoid contact with oxidizing agents.[][2]

Nucleophilic Reactivity in Organic Synthesis

The hydrosulfide anion (SH⁻) is a potent nucleophile, and Bu₄NSH provides a convenient means of delivering this nucleophilicity in organic solvents.[2] This reactivity is harnessed for the formation of carbon-sulfur bonds, a critical transformation in the synthesis of numerous pharmaceuticals and biologically active molecules.

Synthesis of Thiols and Thioethers

While direct experimental data for the reaction of Bu₄NSH with alkyl halides to form thiols and thioethers is limited in the readily available literature, the principle of this reaction is well-established for other sources of the hydrosulfide anion. The large, non-coordinating tetrabutylammonium cation is expected to enhance the nucleophilicity of the hydrosulfide anion in organic solvents.

General Reaction Scheme:

-

Formation of Thiols: R-X + [Bu₄N]⁺[SH]⁻ → R-SH + [Bu₄N]⁺[X]⁻

-

Formation of Thioethers (in the presence of a base):

-

R-X + [Bu₄N]⁺[SH]⁻ → R-SH + [Bu₄N]⁺[X]⁻

-

R-SH + Base → R-S⁻

-

R-S⁻ + R'-X → R-S-R' + X⁻

-

Here, R and R' represent alkyl or other organic moieties, and X is a suitable leaving group (e.g., Br, I, OTs).

A logical workflow for a typical nucleophilic substitution reaction to form a thiol is outlined below.

Caption: Workflow for Thiol Synthesis using Bu₄NSH.

Reactions as a Precursor to Metal Sulfides

Tetrabutylammonium hydrogen sulfide is an effective sulfur source for the synthesis of metal sulfide nanoparticles. Its solubility in organic solvents allows for controlled reactions in microemulsion systems, leading to nanoparticles with defined sizes.

Synthesis of Cadmium Sulfide (CdS) Nanoparticles

Bu₄NSH has been successfully employed in the synthesis of CdS nanoparticles within a water-in-oil microemulsion.[3] The reaction proceeds by the addition of solid Bu₄NSH to a microemulsion containing a cadmium salt.

| Metal Salt | Sulfur Source | Solvent System | Molar Ratio (Water/AOT) | Reactant Concentration | Product | Reference |

| CdSO₄ | Bu₄NSH | water/AOT/n-heptane | 3 | 0.20 mol/kg solution | CdS Nanoparticles (~5 nm) | [3] |

Experimental Protocol: Synthesis of CdS Nanoparticles [3]

-

Preparation of Microemulsion: A water-in-oil microemulsion is prepared with a water-to-AOT (sodium bis(2-ethylhexyl) sulfosuccinate) molar ratio of 3. Cadmium sulfate (CdSO₄) is dissolved in the aqueous phase to a concentration of 0.20 mol/kg of the total solution.

-

Addition of Sulfur Source: A stoichiometric amount of solid tetrabutylammonium hydrogen sulfide (Bu₄NSH) is added to the stirred microemulsion.

-

Nanoparticle Formation: Bu₄NSH readily dissolves and reacts with the cadmium salt, leading to the formation of CdS nanoparticles within the micelles of the microemulsion.

-

Growth Termination and Capping: After 1 hour of reaction, a capping agent such as 2-aminoethanethiol (BEA) is added at a BEA/CdS molar ratio of approximately 4 to stop the growth of the nanoparticles and passivate their surface.

-

Isolation: The water and n-heptane are removed by evaporation at 40°C under reduced pressure (approximately 100 mbar) to yield a nanoparticle-surfactant composite.

The logical workflow for this experimental procedure is depicted below.

Caption: Experimental Workflow for CdS Nanoparticle Synthesis.

Synthesis of Copper-Hydrosulfide Complexes

Bu₄NSH has also been utilized in inorganic synthesis to prepare novel metal-sulfur complexes. For instance, it serves as a hydrosulfide ligand source for the synthesis of a terminal Cu(II)-SH species.

| Copper Precursor | Hydrosulfide Source | Solvent | Product | Yield | Reference |

| LCuCl | Bu₄NSH | Tetrahydrofuran (THF) | [Bu₄N][LCuSH] | 73% | [4] |

| (L represents a specific supporting ligand) |

This reaction demonstrates the utility of Bu₄NSH in fundamental coordination chemistry studies, providing access to reactive metal-hydrosulfide intermediates that may be relevant to biological systems and catalysis.

Signaling Pathways and Biological Relevance

Hydrogen sulfide (H₂S) is recognized as a gasotransmitter with significant roles in cellular signaling.[2] The hydrosulfide anion (HS⁻) is the predominant species at physiological pH. Research into the biological roles of H₂S often requires a reliable source of HS⁻ that is soluble in organic media for in vitro studies. Tetrabutylammonium hydrogen sulfide serves this purpose, enabling investigations into the mechanisms of H₂S-mediated signaling pathways, such as protein persulfidation (the modification of cysteine residues to form persulfides, R-SSH).[2]

The diagram below illustrates the central role of the hydrosulfide anion in a simplified signaling context.

References

Storage and Handling of Tetrabutylammonium Hydrogen Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the storage and handling of Tetrabutylammonium hydrogen sulfide (TBAHS). Due to the compound's inherent properties, meticulous adherence to proper storage conditions and handling protocols is crucial to ensure its stability, minimize safety risks, and maintain experimental integrity.

Core Properties and Stability

Tetrabutylammonium hydrogen sulfide is a light yellow, hygroscopic crystalline powder.[1] While it is generally considered a stable compound, its reactivity with common laboratory reagents and sensitivity to atmospheric conditions necessitate specific storage protocols.[1] The hygroscopic nature of TBAHS means it readily absorbs moisture from the air, which can compromise its purity and reactivity.

Incompatible Materials

Tetrabutylammonium hydrogen sulfide is incompatible with a range of substances. Contact with these materials should be strictly avoided to prevent hazardous reactions, including the generation of heat and, in some cases, flammable hydrogen gas. Upon reaction with acids, it is likely to liberate toxic hydrogen sulfide gas.[1]

Table 1: Incompatible Materials with Tetrabutylammonium Hydrogen Sulfide

| Class of Incompatible Material | Examples |

| Acids | Hydrochloric acid, Sulfuric acid |

| Diazo and Azo Compounds | Azobisisobutyronitrile (AIBN) |

| Halocarbons | Chloroform, Dichloromethane |

| Isocyanates | Toluene diisocyanate (TDI) |

| Aldehydes | Formaldehyde, Acetaldehyde |

| Alkali Metals | Sodium, Potassium |

| Nitrides | Sodium nitride |

| Hydrides | Sodium hydride, Lithium aluminum hydride |

| Strong Reducing Agents | Lithium aluminum hydride, Sodium borohydride |

| Oxidizing Agents | Hydrogen peroxide, Potassium permanganate |

Source: Santa Cruz Biotechnology Safety Data Sheet[1]

Quantitative Stability Data (Comparative)

Table 2: Onset Decomposition Temperatures of Various Tetrabutylammonium Salts

| Tetrabutylammonium Salt | Anion | Onset Decomposition Temperature (°C) |

| Tetrabutylammonium Bromide | Br⁻ | ~285 |

| Tetrabutylammonium Chloride | Cl⁻ | ~250 |

| Tetrabutylammonium Perchlorate | ClO₄⁻ | ~291 |

| Tetrabutylammonium Hexafluorophosphate | PF₆⁻ | ~350 |

| Tetrabutylammonium Tetrafluoroborate | BF₄⁻ | ~350 |

Note: This data is for comparative purposes only and does not represent the decomposition temperature of Tetrabutylammonium hydrogen sulfide.

Recommended Storage and Handling Protocols

Given the hygroscopic and reactive nature of Tetrabutylammonium hydrogen sulfide, it is imperative to handle it as an air-sensitive material. The primary goal is to minimize its exposure to moisture and incompatible substances.

General Handling Workflow

The following diagram outlines the recommended workflow for handling Tetrabutylammonium hydrogen sulfide in a laboratory setting.

Caption: Recommended Workflow for Handling Tetrabutylammonium Hydrogen Sulfide

Experimental Protocols for Handling Air-Sensitive Reagents

While a specific protocol for Tetrabutylammonium hydrogen sulfide is not available, the following general procedures for handling air- and moisture-sensitive solids should be adapted.

1. Preparation of an Inert Atmosphere:

-

All manipulations should be carried out in a glovebox or under a Schlenk line with a positive pressure of an inert gas (e.g., argon or nitrogen).

-

Glassware must be dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas immediately before use.

2. Transfer of the Solid:

-

The sealed container of Tetrabutylammonium hydrogen sulfide should be introduced into the glovebox or attached to the Schlenk line.

-

Allow the container to reach the temperature of the inert atmosphere to prevent pressure changes upon opening.

-

Briefly remove the cap in the inert atmosphere to equalize pressure, then quickly weigh the desired amount of the solid into a pre-dried and tared vessel.

-

Immediately and securely reseal the original container.

3. Storage:

-

The primary container should be tightly sealed. For long-term storage, consider wrapping the cap with Parafilm® as an extra precaution.

-

Store the container in a desiccator or a dry cabinet within a cool, dry, and well-ventilated area, away from the incompatible materials listed in Table 1.

-

Recommended container materials include glass, polyethylene, and polypropylene.[1]

Logical Framework for Storage Conditions

The following diagram illustrates the logical considerations for establishing appropriate storage conditions for Tetrabutylammonium hydrogen sulfide.

Caption: Logical Framework for Tetrabutylammonium Hydrogen Sulfide Storage

References

Tetrabutylammonium Hydrogen Sulfide: A Technical Whitepaper on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium hydrogen sulfide (TBAS) is a quaternary ammonium salt that serves as a source of the hydrosulfide anion (HS⁻). While its utility in organic chemistry is well-established, its application and mechanism of action in biological systems are less characterized. This technical guide synthesizes the current understanding of TBAS's potential mechanism of action by examining the distinct roles of its constituent ions: the tetrabutylammonium (TBA⁺) cation and the hydrosulfide (HS⁻) anion. This document provides a comprehensive overview of the known biological effects of H₂S donors, relevant signaling pathways, and experimental protocols to facilitate further research into the therapeutic potential of TBAS.

Introduction to Tetrabutylammonium Hydrogen Sulfide (TBAS)

Tetrabutylammonium hydrogen sulfide is an organic-soluble salt that provides a convenient source of hydrosulfide ions.[1][2] Its chemical properties, including its hygroscopic nature, necessitate careful handling in a controlled environment.[1][2] In biological research, TBAS is of interest as a potential hydrogen sulfide (H₂S) donor. H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a role in a multitude of physiological and pathological processes.[1][2]